molecular formula C17H13Cl2N3O2 B4893067 N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No. B4893067
M. Wt: 362.2 g/mol
InChI Key: WQSCZIDWGALIDZ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood. However, it is believed to exhibit its antimicrobial activity by inhibiting the synthesis of bacterial and fungal cell walls. It is believed to exhibit its anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound is believed to exhibit its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been found to exhibit various biochemical and physiological effects. This compound has been found to exhibit antioxidant activity, which may be useful in preventing oxidative stress-related diseases. Additionally, this compound has been found to exhibit hepatoprotective effects, which may be useful in preventing liver damage.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, this compound exhibits a wide range of biological activities, which makes it useful for studying various physiological processes. However, one limitation of this compound is that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide. One direction is to further investigate the mechanism of action of this compound. Another direction is to investigate the potential use of this compound in the treatment of various diseases, such as cancer and inflammation. Additionally, future research could focus on the development of derivatives of this compound with improved biological activities.

Synthesis Methods

N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-chloro-2-methylaniline with 4-chlorobenzoyl chloride in the presence of a base to form 4-chloro-N-(3-chloro-2-methylphenyl)benzamide. This compound is then reacted with sodium azide and copper(I) iodide to form N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has potential applications in scientific research. This compound has been found to exhibit antimicrobial activity against various strains of bacteria and fungi. It has also been found to exhibit anticancer activity against various cancer cell lines. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c1-10-13(19)3-2-4-14(10)20-16(23)9-15-21-17(24-22-15)11-5-7-12(18)8-6-11/h2-8H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSCZIDWGALIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=NOC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

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